![molecular formula C15H12N2O2 B2940857 3-(4-甲氧基苯基)咪唑并[1,5-a]吡啶-1-甲醛 CAS No. 610276-99-8](/img/structure/B2940857.png)

3-(4-甲氧基苯基)咪唑并[1,5-a]吡啶-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

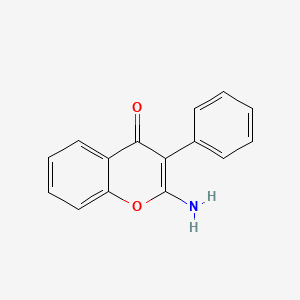

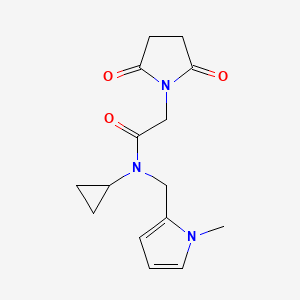

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” is a derivative of imidazo[1,5-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” is based on the imidazo[1,5-a]pyridine core, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound has a methoxyphenyl group at the 3-position and a carbaldehyde group at the 1-position .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized through cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The specific reactions that “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” can undergo would depend on the reaction conditions and the presence of other reactants.科学研究应用

光学性质和材料应用

- 具有大斯托克斯位移的低成本发光体:已经合成并表征了一系列 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物的光学性质,包括与 3-(4-甲氧基苯基)咪唑并[1,5-a]吡啶-1-甲醛类似的衍生物。它们在 310 nm 和 350 nm 附近表现出吸收最大值,在 460 nm 和 550 nm 之间表现出发射最大值。这种大的斯托克斯位移和可调谐的量子产率使其适用于低成本发光材料的应用 (Volpi 等,2017)。

有机化学中的合成应用

一锅式合成路线:已经开发出有效的单锅合成方法来创建像 3-(4-甲氧基苯基)咪唑并[1,5-a]吡啶-1-甲醛这样的化合物。这些方法对于生产各种咪唑并[1,5-a]吡啶衍生物具有重要意义,这些衍生物在制药和材料科学中具有潜在应用 (Baig 等,2017)。

在多组分反应中的应用:该化合物已用于多组分反应中以生成全取代呋喃,展示了其在有机合成中的多功能性 (Pan 等,2010)。

晶体学和光谱表征

- 晶体学研究:该化合物的晶体结构已被表征,提供了对其分子几何形状和固态形式中潜在相互作用的见解,这对于材料科学应用很有用 (Koudad 等,2015)。

抗菌评估

- 生物活性研究:咪唑并[1,5-a]吡啶的衍生物,包括与 3-(4-甲氧基苯基)咪唑并[1,5-a]吡啶-1-甲醛在结构上类似的衍生物,已被合成并测试其抗菌特性,表明具有潜在的药用应用 (Ladani 等,2009)。

未来方向

The future directions for research on “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-16-13(10-18)14-4-2-3-9-17(14)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAHBZWKZNRHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2940776.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)

![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)